Apigenin triacetate
Overview
Description
Apigenin triacetate is a derivative of apigenin, a naturally occurring flavonoid found in many fruits and vegetables. Apigenin itself is known for its broad range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound is synthesized by acetylating the hydroxyl groups of apigenin, which can enhance its bioavailability and stability .
Mechanism of Action
Target of Action
Apigenin triacetate is a metabolite of Fusarium graminearum . It primarily targets the heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) , a factor involved in splicing regulation, mRNA stability, and mRNA transport . It also interacts with the Mitogen-Activated Protein Kinase (MAPK) , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and migration .
Mode of Action
This compound binds to the C-terminal glycine-rich domain of hnRNPA2 . This binding prevents hnRNPA2 from forming homodimers, thereby perturbing the alternative splicing of several human hnRNPA2 targets . In addition, it modulates the MAPK pathway , which could potentially influence cardiovascular diseases .
Biochemical Pathways
This compound is a pleiotropic modulator of manifold signal cellular pathways . It interferes with the function of numerous molecular targets such as transcriptional and growth factors, cytokines, receptors, and enzymes . This broad range of interactions allows it to influence various biochemical pathways, leading to its diverse pharmacological effects .
Pharmacokinetics
Studies on apigenin, from which this compound derives , suggest that it has specific absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of this compound, influencing its therapeutic potential .
Result of Action
This compound’s interaction with its targets leads to various molecular and cellular effects. It has been reported to suppress cancer cell proliferation by modulating the cell cycle . Furthermore, it can trigger cell apoptosis and autophagy, induce cell cycle arrest, suppress cell migration and invasion, and stimulate an immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its action can be downregulated in Fusarium graminearum by chitosan treatment
Biochemical Analysis
Biochemical Properties
Apigenin triacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, this compound interacts with proteins such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby influencing inflammatory and stress responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt pathway . It also affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1 .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . It also activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with certain dosages required to achieve therapeutic benefits without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the phenylpropanoid pathway, where it interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) . These interactions lead to the production of various metabolites, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components . This compound can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as acetylation, can influence its localization and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apigenin triacetate typically involves the acetylation of apigenin. One common method is to react apigenin with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Apigenin triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating apigenin.
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Apigenin.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its effects on cellular pathways and gene expression.
Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties.
Comparison with Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin: Shares structural similarities and exhibits comparable biological activities.
Kaempferol: Known for its anticancer and cardioprotective effects.
Uniqueness: Apigenin triacetate is unique due to its enhanced bioavailability and stability compared to apigenin. The acetylation of hydroxyl groups improves its solubility and resistance to metabolic degradation, making it a more effective compound for therapeutic applications .
Properties
IUPAC Name |
[4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXFOQQPPONQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186805 | |
Record name | Apigenin triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3316-46-9 | |
Record name | Apigenin triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3316-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apigenin triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apigenin triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APIGENIN TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQX84KDOB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Apigenin triacetate exert its neuroprotective effects at the molecular level?
A: Research suggests that this compound, a flavonoid compound, exhibits neuroprotective effects potentially through its interaction with key enzymes involved in cholesterol metabolism and neurological health. Molecular docking studies [] revealed significant interactions between this compound and HMG-CoA reductase (HMGCR), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE). These enzymes play crucial roles in regulating cholesterol synthesis (HMGCR), and the breakdown of the neurotransmitter acetylcholine (AChE and BuChE). By modulating the activity of these enzymes, this compound might contribute to improved lipid profiles and neuroprotection, particularly in the context of hypercholesterolemia-associated neurodegeneration.
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